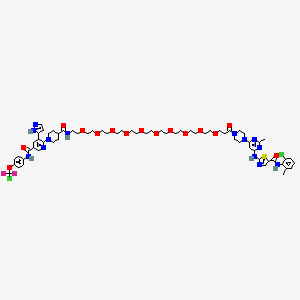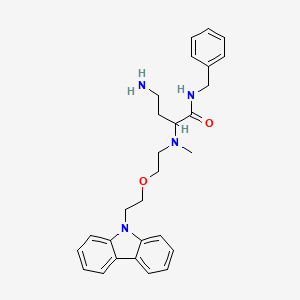
BuChE-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits an IC50 value of 173 nM, indicating its high efficacy in inhibiting BuChE . Additionally, BuChE-IN-9 inhibits human beta-secretase 1 (BACE1), amyloid-beta (Aβ) aggregation, and mouse gamma-aminobutyric acid (GABA) transporters 1 and 4 (mGAT1 and mGAT4) . This compound has significant antiamnesic properties, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of BuChE-IN-9 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory protocols. the general approach involves the use of standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation . Industrial production methods for this compound would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
BuChE-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids or bases, leading to the breakdown of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
BuChE-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
BuChE-IN-9 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine . By inhibiting BuChE, this compound increases the levels of acetylcholine in the nervous system, which can enhance cholinergic neurotransmission . Additionally, this compound inhibits beta-secretase 1, reducing the production of amyloid-beta peptides that are implicated in Alzheimer’s disease . The compound also affects GABA transporters, which may contribute to its antiamnesic properties .
Comparison with Similar Compounds
BuChE-IN-9 is unique in its ability to inhibit multiple targets, including butyrylcholinesterase, beta-secretase 1, and GABA transporters . Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor with additional effects on nicotinic receptors.
Compared to these compounds, this compound offers a broader range of inhibitory activities, making it a versatile tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H34N4O2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-amino-N-benzyl-2-[2-(2-carbazol-9-ylethoxy)ethyl-methylamino]butanamide |
InChI |
InChI=1S/C28H34N4O2/c1-31(27(15-16-29)28(33)30-21-22-9-3-2-4-10-22)17-19-34-20-18-32-25-13-7-5-11-23(25)24-12-6-8-14-26(24)32/h2-14,27H,15-21,29H2,1H3,(H,30,33) |
InChI Key |
QKQLOWOEIZDYQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCN1C2=CC=CC=C2C3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



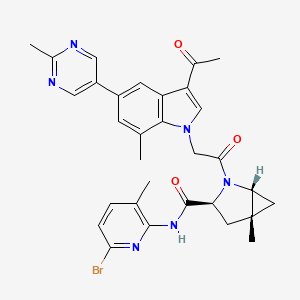

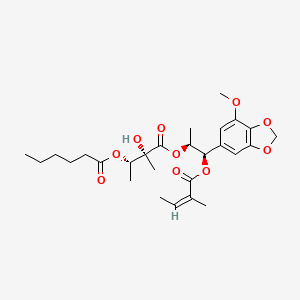
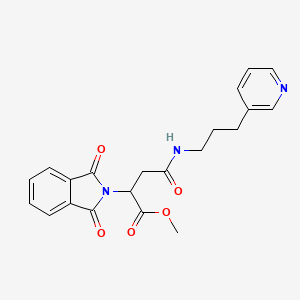
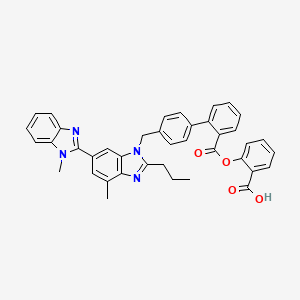
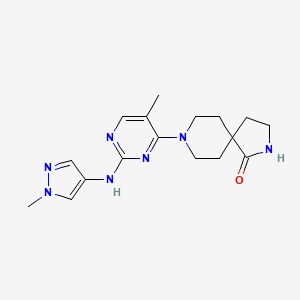
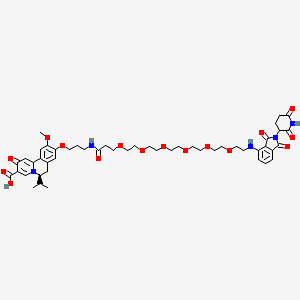
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)

